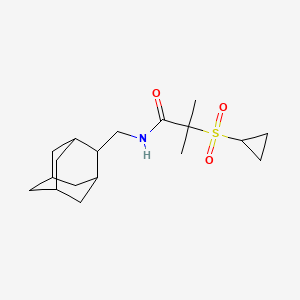
N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide is a compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in medicinal chemistry, catalyst development, and nanomaterials . The adamantane moiety provides the compound with unique structural, biological, and stimulus-responsive properties.
Preparation Methods
The synthesis of N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide involves several steps. The adamantane framework can be constructed through total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . The preparation of 1,2-disubstituted adamantane derivatives often involves C–H functionalization methods . Industrial production methods typically focus on optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s adamantane core is particularly reactive in radical-based functionalization reactions, which convert diamondoid C–H bonds to C–C bonds . Common reagents used in these reactions include strong oxidizing agents and radical initiators. The major products formed from these reactions often incorporate diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .
Scientific Research Applications
N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, adamantane derivatives are known for their antiviral and anticancer properties . The compound’s unique structure makes it suitable for drug delivery systems and surface recognition studies . In industry, it is used in the development of high-energy fuels and thermally stable materials .
Mechanism of Action
The mechanism of action of N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact effectively with lipid bilayers and cellular membranes . This interaction can lead to the modulation of various biological pathways, contributing to its antiviral and anticancer activities .
Comparison with Similar Compounds
N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide can be compared with other adamantane derivatives such as 1-aminoadamantane (amantadine) and 1,3-dehydroadamantane . While these compounds share the adamantane core, this compound is unique due to its specific functional groups and enhanced reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
N-(2-adamantylmethyl)-2-cyclopropylsulfonyl-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-18(2,23(21,22)15-3-4-15)17(20)19-10-16-13-6-11-5-12(8-13)9-14(16)7-11/h11-16H,3-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVMVGOQKUTRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1C2CC3CC(C2)CC1C3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














